5-butyl-6-methyl-3-nitro-1H-pyridin-2-one
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Overview
Description
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by its nitro, butyl, and methyl substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group (-NO2) to the pyridine ring using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Alkylation: Introduction of the butyl group (-C4H9) and methyl group (-CH3) through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4).
Major Products
Reduction: 3-amino-5-butyl-6-methylpyridin-2(1H)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and pharmacological research.
Industry: Use as a precursor in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could play a role in redox reactions, while the butyl and methyl groups might affect the compound’s hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-nitro-5-butylpyridin-2(1H)-one: Lacks the methyl group, which might affect its reactivity and biological activity.
3-nitro-6-methylpyridin-2(1H)-one: Lacks the butyl group, potentially altering its hydrophobicity and interaction with biological targets.
5-butyl-6-methylpyridin-2(1H)-one: Lacks the nitro group, which could significantly change its chemical properties and reactivity.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-butyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-5-8-6-9(12(14)15)10(13)11-7(8)2/h6H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
FNXKVEYXTRRPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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